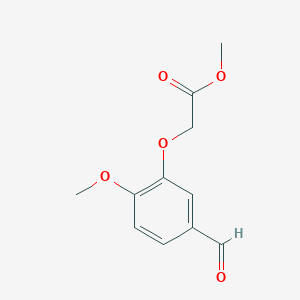

Methyl (5-formyl-2-methoxyphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

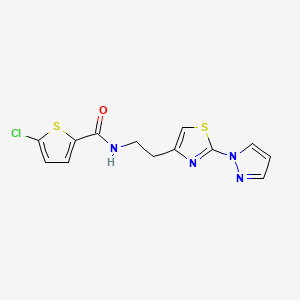

“Methyl (5-formyl-2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C17H16O5 . It has a molecular weight of 300.31 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “Methyl (5-formyl-2-methoxyphenoxy)acetate” is 1S/C17H16O5/c1-20-14-9-8-12 (11-18)10-15 (14)22-16 (17 (19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl (5-formyl-2-methoxyphenoxy)acetate” is a solid substance . It has a melting point range of 77 - 79 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Extraction and Analysis of Phenolic Compounds

In the study of solvent mixtures for extracting phenolic compounds from Aronia melanocarpa, it was found that solvent mixtures containing methanol and hydrochloric acid (HCl) were superior for extracting total phenolic compounds, particularly anthocyanins. This study highlights the importance of choosing appropriate solvent mixtures for the extraction of polyphenolic compounds and suggests that similar considerations may apply when extracting compounds related to Methyl (5-formyl-2-methoxyphenoxy)acetate (Petreska Stanoeva et al., 2020).

Synthesis and Biological Activity

The synthesis of Methyl 5-formylnicotinate, a compound closely related to Methyl (5-formyl-2-methoxyphenoxy)acetate, and its conversion into various compounds for potential application in the synthesis of indole alkaloids highlights the synthetic utility of such structures in medicinal chemistry. This approach suggests the versatility of Methyl (5-formyl-2-methoxyphenoxy)acetate in synthetic applications, possibly towards the development of new therapeutic agents (Wenkert et al., 1970).

Photolysis and Radical Reactions

Studies on the photolysis of methyl alpha-(phenylseleno)acetate, a compound bearing structural similarities to Methyl (5-formyl-2-methoxyphenoxy)acetate, reveal intricate radical-mediated transformations that could be relevant in photochemical synthesis. Such reactions provide insights into how Methyl (5-formyl-2-methoxyphenoxy)acetate might undergo transformations under specific conditions, contributing to its versatility in synthetic chemistry (Ryu et al., 1996).

Tubulin Polymerization Inhibition

Research into methoxy-substituted 3-formyl-2-phenylindoles, which share functional group similarities with Methyl (5-formyl-2-methoxyphenoxy)acetate, has demonstrated the ability to inhibit tubulin polymerization. This suggests potential applications of Methyl (5-formyl-2-methoxyphenoxy)acetate derivatives in cancer research, particularly in the development of compounds that can disrupt microtubule assembly, a crucial process in cancer cell division (Gastpar et al., 1998).

Anti-mycobacterial Activity

The synthesis and evaluation of phenoxy acetic acid derivatives, including compounds structurally related to Methyl (5-formyl-2-methoxyphenoxy)acetate, for their anti-mycobacterial activities underscore the compound's potential as a scaffold for developing new treatments against tuberculosis. This work demonstrates the bioactive potential of derivatives of Methyl (5-formyl-2-methoxyphenoxy)acetate against Mycobacterium tuberculosis (Yar et al., 2006).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 2-(5-formyl-2-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9-4-3-8(6-12)5-10(9)16-7-11(13)15-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMXEPXCERMLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-formyl-2-methoxyphenoxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)

![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)

![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)

![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/no-structure.png)